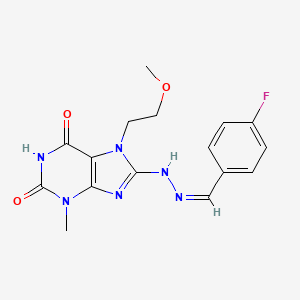
(Z)-8-(2-(4-fluorobenzylidene)hydrazinyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-8-(2-(4-fluorobenzylidene)hydrazinyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H17FN6O3 and its molecular weight is 360.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-8-(2-(4-fluorobenzylidene)hydrazinyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a substituted purine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of the KRAS G12C mutation. This compound belongs to a class of purine-2,6-diones that have shown promise in various therapeutic applications, especially in oncology.
The primary mechanism of action for this compound involves the inhibition of the KRAS G12C protein, a critical player in many cancers. The KRAS protein functions as a molecular switch in signaling pathways that regulate cell proliferation and survival. Mutations in KRAS, particularly G12C, are associated with several malignancies, including lung and pancreatic cancers. Inhibition of this mutant form can lead to reduced tumor growth and improved patient outcomes.
Inhibition Studies
A study highlighted in a patent document (WO2021252339A1) indicates that compounds similar to this compound effectively inhibit the activity of KRAS G12C. The research demonstrated significant shifts in molecular weight for both mutant and wild-type proteins when co-incubated with these compounds, suggesting strong binding affinity and effective inhibition at the molecular level .
Case Studies
In vitro studies have shown that compounds with similar structures exhibit selective cytotoxicity against cancer cell lines harboring the KRAS G12C mutation. For instance, an experimental compound demonstrated an ID50 value indicative of potent activity against specific cancer cell lines, which correlates with the biological activity observed in this compound .
Structure-Activity Relationship (SAR)
The structural components of this compound contribute significantly to its biological activity:
| Structural Feature | Description | Impact on Activity |
|---|---|---|
| 4-Fluorobenzylidene Group | Enhances binding affinity to KRAS G12C | Increases selectivity and potency |
| Hydrazinyl Linker | Facilitates interaction with target proteins | Critical for inhibitory action |
| Methoxyethyl Side Chain | Improves solubility and bioavailability | Enhances pharmacokinetic properties |
Pharmacological Profile
The pharmacological profile of this compound suggests it may act as an antineoplastic agent. Its ability to selectively target mutant KRAS proteins positions it as a potential candidate for targeted cancer therapies.
特性
IUPAC Name |
8-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O3/c1-22-13-12(14(24)20-16(22)25)23(7-8-26-2)15(19-13)21-18-9-10-3-5-11(17)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,19,21)(H,20,24,25)/b18-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLPJBCHFMMMNI-NVMNQCDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)F)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C\C3=CC=C(C=C3)F)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













